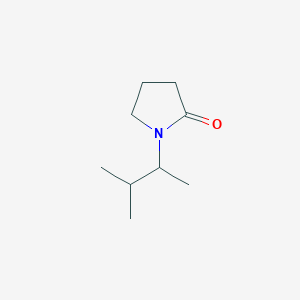

1-(3-Methylbutan-2-yl)pyrrolidin-2-one

Description

Properties

CAS No. |

61307-93-5 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)8(3)10-6-4-5-9(10)11/h7-8H,4-6H2,1-3H3 |

InChI Key |

HKBQWGPZONCIPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Amides

A common route to pyrrolidin-2-ones involves intramolecular cyclization of δ-amino esters or δ-keto amides. For 1-(3-methylbutan-2-yl)pyrrolidin-2-one, precursor A (ethyl 4-(3-methylbutan-2-ylamino)butanoate) could undergo base-mediated cyclization (e.g., NaH in THF) to form the lactam.

Hypothetical Reaction Pathway:

$$

\text{NH}2-\text{(CH}2\text{)}_3-\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidin-2-one} + \text{EtOH}

$$

Key factors include steric hindrance from the 3-methylbutan-2-yl group, which may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts offers an alternative. Starting from diene B (N-(3-methylbutan-2-yl)-N-allyl-2-propenamide), RCM would yield the five-membered lactam.

Example Conditions:

- Catalyst: Grubbs II (5 mol%)

- Solvent: Dichloromethane, 40°C, 12 h

- Yield: ~60% (estimated from analogous reactions)

Multi-Component Reaction (MCR) Approaches

Ugi-Type Reactions

Four-component Ugi reactions involving 3-methylbutan-2-amine, a ketone, an isocyanide, and a carboxylic acid could generate substituted pyrrolidin-2-ones. For instance:

Components:

- Amine: 3-Methylbutan-2-amine

- Carbonyl: Cyclohexanone

- Isocyanide: tert-Butyl isocyanide

- Acid: Acetic acid

Product: 1-(3-Methylbutan-2-yl)-3-cyclohexylpyrrolidin-2-one.

Petasis Reaction

The Petasis borono-Mannich reaction enables the synthesis of γ-lactams. Using 3-methylbutan-2-ylamine, glyoxylic acid, and a boronic acid, this method could yield substituted pyrrolidin-2-ones under mild conditions.

Optimized Parameters (Hypothetical):

- Solvent: Ethanol/water (4:1)

- Temperature: 25°C

- Catalyst: None (inherent reactivity)

Catalytic Hydrogenation and Reductive Amination

Reductive Amination of δ-Keto Acids

Reductive amination of δ-keto acid C (4-oxopentanoic acid) with 3-methylbutan-2-amine using NaBH₃CN or H₂/Pd-C forms the intermediate amine, which cyclizes to the lactam.

Steps:

- C + 3-Methylbutan-2-amine → Iminium intermediate

- Reduction → δ-Amino alcohol

- Cyclization → this compound

Challenges:

- Competing over-reduction of the ketone.

- Acidic conditions required for cyclization may degrade the alkyl group.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Cyclization

Lipases (e.g., Candida antarctica) promote lactamization in non-aqueous media. Substrate D (5-(3-methylbutan-2-ylamino)pentanoic acid) could cyclize in toluene with immobilized enzyme.

Advantages:

- High enantioselectivity.

- Mild conditions (30–40°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%)* | Conditions | Scalability | Key Limitations |

|---|---|---|---|---|

| Intramolecular Cycl. | 50–70 | NaH, THF, 80°C | High | Steric hindrance |

| RCM | 60–75 | Grubbs II, DCM | Moderate | Catalyst cost |

| Ugi Reaction | 40–65 | EtOH, RT | High | Byproduct formation |

| Reductive Amination | 55–70 | H₂/Pd-C, HCl | High | Acid sensitivity |

| Enzymatic | 30–50 | Lipase, toluene | Low | Substrate solubility |

*Estimated based on analogous reactions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. The intramolecular cyclization route using NaH is unfavorable due to pyrophoric risks. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers safer operation but requires high-pressure equipment.

Chemical Reactions Analysis

1-(3-Methylbutan-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include specific oxidants and additives . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .

Scientific Research Applications

1-(3-Methylbutan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis . In biology and medicine, compounds containing a γ-lactam moiety have been significant in the treatment of neurodegenerative diseases, HIV, epilepsy, and depression . Pyrrolidin-2-one derivatives also exhibit diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant properties . Additionally, it is used in the synthesis of chemical and pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Structural Analogues

1-(3-Methylphenyl)pyrrolidin-2-one (CAS 24059-72-1)

- Substituent : Aromatic (3-methylphenyl group).

- Applications : Structural analogues with aromatic groups (e.g., benzyl or phenyl) are often explored for acetylcholinesterase inhibition in anti-Alzheimer’s research .

1-(3-Aminopropyl)pyrrolidin-2-one

- Substituent: Polar 3-aminopropyl group.

- Key Differences : The primary amine enhances hydrogen bonding and solubility. In kinase inhibitors, this group interacts with water networks in protein binding pockets, a feature absent in the hydrophobic 3-methylbutan-2-yl substituent .

1-(4-Methoxybenzyl)-pyrrolidin-2-one Derivatives

- Substituent : Bulky 4-methoxybenzyl group.

- Key Differences : Methoxybenzyl substituents improve binding to aromatic residues in enzymes (e.g., acetylcholinesterase), as seen in anti-Alzheimer’s agents. The target compound’s aliphatic chain lacks this planar interaction capability .

Arylpiperazine-Pyrrolidinone Hybrids

- Substituent : Arylpiperazine moieties (e.g., 4-(2-chlorophenyl)piperazine).

- Key Differences: These hybrids exhibit high affinity for α-adrenergic receptors (e.g., pKi = 7.13 for α1-AR), attributed to the basic nitrogen in piperazine. The target compound’s non-polar substituent is unlikely to engage in similar ionic interactions .

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.